molecular formula C23H21ClN4O5 B11332238 (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

(5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione

Cat. No.: B11332238
M. Wt: 468.9 g/mol
InChI Key: XIIHLVHLHIFCBE-UHFFFAOYSA-N
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Description

The compound (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolidine ring, a pyrimidine ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolidine and pyrimidine precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include acetyl chloride, ethoxybenzene, and chlorobenzene derivatives, along with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicine, (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A compound with similar functional groups and reactivity.

    Peanut skin bioactive compounds: Natural compounds with potential therapeutic properties.

    Infinite-layer nickelates:

Uniqueness

The uniqueness of (5Z)-5-[1-acetyl-5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-3-(4-chlorophenyl)-6-hydroxypyrimidine-2,4(3H,5H)-dione lies in its specific combination of functional groups and ring structures. This unique arrangement allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H21ClN4O5

Molecular Weight

468.9 g/mol

IUPAC Name

5-[2-acetyl-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]-1-(4-chlorophenyl)-6-hydroxypyrimidine-2,4-dione

InChI

InChI=1S/C23H21ClN4O5/c1-3-33-17-10-4-14(5-11-17)19-12-18(26-28(19)13(2)29)20-21(30)25-23(32)27(22(20)31)16-8-6-15(24)7-9-16/h4-11,19,31H,3,12H2,1-2H3,(H,25,30,32)

InChI Key

XIIHLVHLHIFCBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=C(N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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